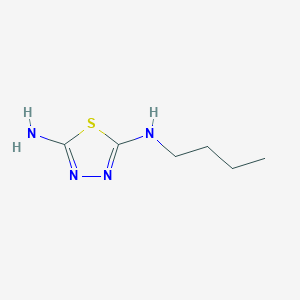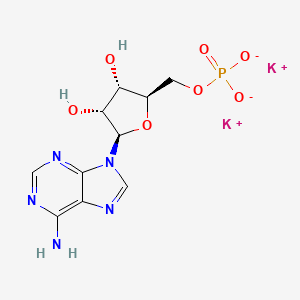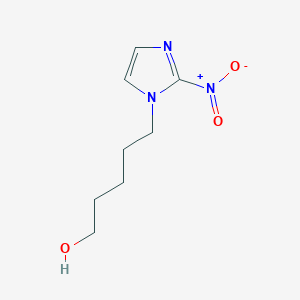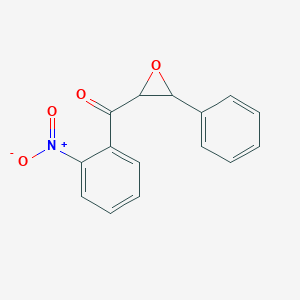![molecular formula C10H8Cl2O2 B14001531 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone CAS No. 1905-26-6](/img/structure/B14001531.png)
2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloroacetyl group attached to a phenyl ring. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, organic synthesis, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone typically involves the reaction of 4-chloroacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
4-chloroacetophenone+chloroacetyl chlorideAlCl3this compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) in the presence of a base like triethylamine.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted amides, esters, or thioesters.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the synthesis of compounds with anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone involves its interaction with various molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property makes it useful as a biochemical tool for studying enzyme function and as a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1-(4-morpholinyl)ethanone: Similar structure but with a morpholine ring instead of a phenyl ring.
4-Methoxy-2-chloroacetophenone: Contains a methoxy group instead of a chloroacetyl group.
1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone): Contains a piperazine ring and two chloroacetyl groups.
Uniqueness: 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone is unique due to its specific combination of a chloroacetyl group and a phenyl ring, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its utility as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
1905-26-6 |
|---|---|
Molekularformel |
C10H8Cl2O2 |
Molekulargewicht |
231.07 g/mol |
IUPAC-Name |
2-chloro-1-[4-(2-chloroacetyl)phenyl]ethanone |
InChI |
InChI=1S/C10H8Cl2O2/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-4H,5-6H2 |
InChI-Schlüssel |
VBFMNIIECWURAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CCl)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


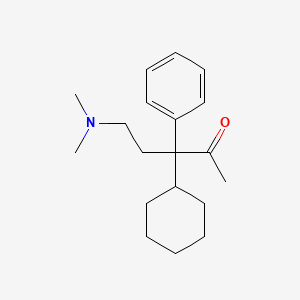

![[4-(Pyridin-2-yldisulfanyl)phenyl]methanol](/img/structure/B14001460.png)
![Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate](/img/structure/B14001461.png)
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-phenyl-quinoline-4-carboxamide](/img/structure/B14001468.png)
![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
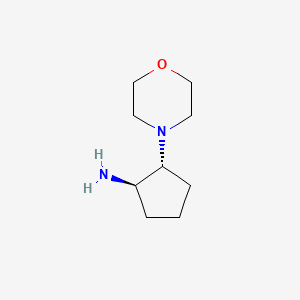
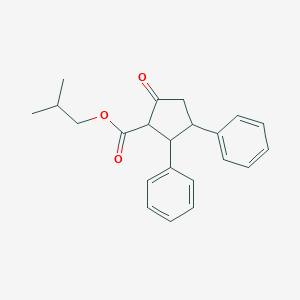

![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
